6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Overview
Description
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl2N2O2S2. It is primarily used as a pharmaceutical intermediate and is known for its role in enhancing the activity of certain receptors .
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.
Mode of Action
This compound acts as an allosteric enhancer . It binds to a site on the A1 adenosine receptor that is distinct from the active site, enhancing the receptor’s response to its agonist.
Biochemical Pathways
The compound’s action on the A1 adenosine receptor affects the adenosine signaling pathway . By enhancing the receptor’s response to adenosine, it can modulate various downstream effects, including the inhibition of adenylate cyclase activity, which in turn decreases the concentration of cyclic adenosine monophosphate (cAMP) in cells.
Pharmacokinetics
It is known to besparingly soluble in water , which may affect its absorption and distribution in the body.
Result of Action
The enhancement of A1 adenosine receptor activity by this compound can lead to a variety of cellular effects. These include the suppression of neurotransmitter release , which can have broad implications for neuronal communication and function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its bioavailability and distribution within the body . Additionally, it should be stored in a cool, dry place and is incompatible with oxidizing agents , suggesting that its stability and efficacy could be affected by storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the chlorination of imidazo[2,1-b][1,3]thiazole-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes, often using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an allosteric enhancer of receptor activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products, including dyes and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorosulfonylimidazole
- 6-Chloroimidazo[2,1-b]thiazole
Uniqueness
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an allosteric enhancer sets it apart from other similar compounds .
Properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRATEMYDZDYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384104 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150020-64-7 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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